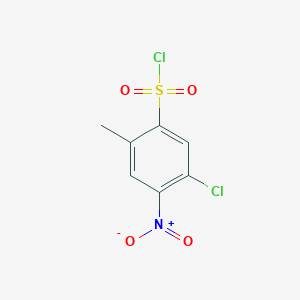

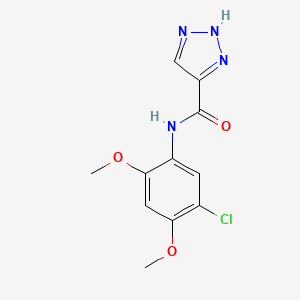

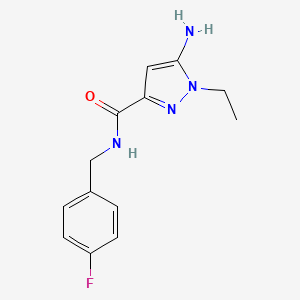

![molecular formula C13H10N4O2 B2877056 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 98157-52-9](/img/structure/B2877056.png)

3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of aminopyrazole . It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is almost planar, stabilized by short intramolecular N⋅H interactions . The linear form of the tetrazolo-fused ring system exists in the crystal .Chemical Reactions Analysis

The chemical reactions involving this compound are associated with the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .科学的研究の応用

Synthesis Techniques

- 3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives are synthesized using various techniques. One efficient method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in ionic liquid without a catalyst, offering advantages such as mild conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010).

- Another approach utilizes microwave-assisted synthesis in water with InCl3 catalysis, leading to the creation of new chalcone derivatives containing the pyrazolopyridinic moiety (Polo et al., 2017).

Chemical and Physical Properties

- The structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. Investigations include FT-IR and FT-Raman spectroscopy, normal coordinate analysis, and density functional theory calculations to provide a detailed understanding of their fundamental properties (Bahgat, Jasem, & El‐Emary, 2009).

Antibacterial Applications

- Certain derivatives of this compound exhibit notable antibacterial activities. These compounds are synthesized through reactions with aromatic aldehydes and pyruvic acid, and some have shown to be effective antibacterial agents (Maqbool et al., 2014).

Advanced Catalysis

- The synthesis of pyrazolo[3,4-b]pyridines can be catalyzed using novel nanomagnetic particles with Cl[DABCO-NO2]C(NO2)3 tags. These catalysts are characterized by various techniques and offer efficient and recyclable options for the synthesis of pyrazolo[3,4-b]-pyridine derivatives (Afsar et al., 2018).

Green Chemistry Applications

- L-proline, a green catalyst, is used in the domino reactions of specific amines and aldehydes to synthesize novel pyrazolo[3,4-b]pyridin-6-amines. This method is notable for its formation of multiple bonds and creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

将来の方向性

特性

IUPAC Name |

3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-9-12-7-11(17(18)19)8-14-13(12)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQWULBJDCTCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

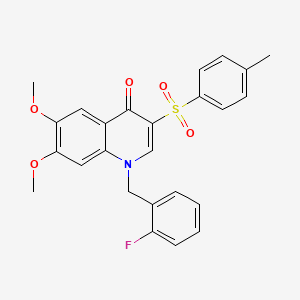

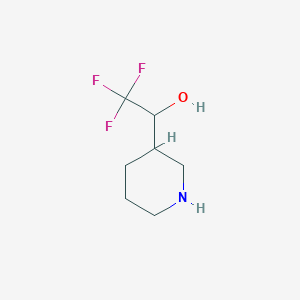

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)

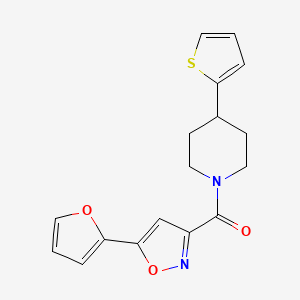

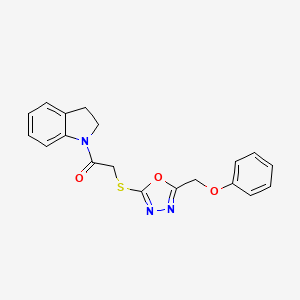

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)

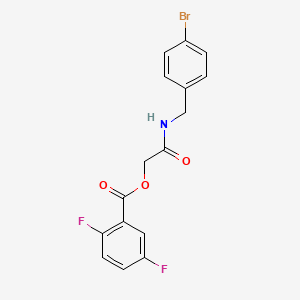

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)